molecular formula C24H23FN2O3S B11690201 3-(2-((2-fluorophenyl)amino)thiazol-4-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one

3-(2-((2-fluorophenyl)amino)thiazol-4-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B11690201
M. Wt: 438.5 g/mol
InChI Key: FJDJEGLRYBZORJ-UHFFFAOYSA-N
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Description

3-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-6-HEXYL-7-HYDROXY-2H-CHROMEN-2-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, thiazolyl, hexyl, and hydroxychromenone moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-6-HEXYL-7-HYDROXY-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-fluoroaniline and thiazole derivatives. These intermediates undergo condensation reactions, cyclization, and functional group modifications to yield the final product. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction conditions, and purification techniques to ensure high yield and purity. Techniques such as crystallization, chromatography, and distillation are often employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-6-HEXYL-7-HYDROXY-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

3-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-6-HEXYL-7-HYDROXY-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-6-HEXYL-7-HYDROXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-6-HEXYL-7-HYDROXY-2H-CHROMEN-2-ONE is unique due to its combination of fluorophenyl, thiazolyl, hexyl, and hydroxychromenone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H23FN2O3S

Molecular Weight

438.5 g/mol

IUPAC Name

3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]-6-hexyl-7-hydroxychromen-2-one

InChI

InChI=1S/C24H23FN2O3S/c1-2-3-4-5-8-15-11-16-12-17(23(29)30-22(16)13-21(15)28)20-14-31-24(27-20)26-19-10-7-6-9-18(19)25/h6-7,9-14,28H,2-5,8H2,1H3,(H,26,27)

InChI Key

FJDJEGLRYBZORJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=CC=C4F)O

Origin of Product

United States

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